methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a benzimidazole core linked to a phenylcarbamoyl group, a sulfanyl acetamide bridge, and a methyl benzoate moiety. Its structural complexity arises from the integration of imidazole, thioether, and carbamate functionalities, which are known to influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
methyl 3-[[2-[1-[3-(phenylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-34-25(33)19-8-5-11-21(15-19)28-23(31)17-35-26-27-13-14-30(26)22-12-6-7-18(16-22)24(32)29-20-9-3-2-4-10-20/h2-16H,17H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKPWAYTMHUGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the phenylcarbamoyl group, and the esterification of the benzoate. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the imidazole derivative with phenyl isocyanate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Profiles
- Solubility : The methyl benzoate in the target compound likely reduces aqueous solubility compared to phosphonate derivatives () but improves membrane permeability .
- Thermal Stability : Melting points for analogues (e.g., 9a–e: 180–220°C) suggest moderate stability, influenced by aryl substituents .
Biological Activity
Methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate, often referred to as a complex organic compound, possesses significant biological activity that has been the subject of various studies. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H22N4O4S, with a molecular weight of 486.55 g/mol. The compound features an imidazole ring, a phenyl group, and a sulfanyl linkage, which are critical for its biological interactions.
Antioxidant Activity:
Research indicates that this compound exhibits potent antioxidant properties, particularly in scavenging reactive oxygen species (ROS) generated during ischemic conditions. It has shown effectiveness in inhibiting lipid peroxidation, a process that contributes to cellular damage and inflammation.
Anticancer Potential:
The presence of the imidazole and carbamoyl groups suggests potential interactions with biological targets involved in cellular proliferation and apoptosis. Preliminary studies have indicated that derivatives containing these functional groups may possess significant anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inhibiting critical pathways related to tumor growth and survival.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's ability to scavenge ROS and inhibit lipid peroxidation. These studies typically utilize cell lines subjected to oxidative stress to assess the protective effects of this compound. Results have shown a concentration-dependent reduction in oxidative damage markers.
In Vivo Studies
Animal models, particularly those involving transient ischemia, have been employed to study the neuroprotective effects of this compound. The findings suggest that it may mitigate brain injury by reducing oxidative stress and inflammation during ischemic episodes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features and biological activities of this compound against other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(aminomethyl)benzoate | Contains an amino group | Anticancer activity |
| Methyl 4-[(3-oxo-4H-1,4-benzoxazin-2-yl)methyl]benzoate | Benzoxazine moiety | Antitumor effects |
| Ethyl 3-[8-[[4-methyl-5-(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]octanoylamino]benzoate | Triazole and sulfanyl groups | Potential anticancer agent |
This table illustrates the diversity within this chemical class while emphasizing the unique combination of imidazole and carbamoyl functionalities present in this compound.
Case Studies
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
- Neuroprotection in Ischemic Stroke: A study demonstrated that administration of this compound significantly reduced infarct size in rodent models of ischemic stroke compared to control groups.
- Cancer Cell Line Studies: In vitro testing on breast cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-hydroxybenzotriazole (HOBt) to form amide bonds, as demonstrated in analogous benzoimidazole-thioacetamide syntheses .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing triazole or thioether linkages, employing CuSO₄·5H₂O and sodium ascorbate in water/ethanol solvent systems .
- Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization to isolate intermediates and final products .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm bond formation, particularly for distinguishing imidazole and benzoate moieties .
- Infrared Spectroscopy (IR) : Identification of characteristic absorption bands (e.g., C=O at ~1700 cm⁻¹, N-H stretches for amides) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- Elemental Analysis : Quantitative determination of C, H, N, and S to confirm purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in molecular docking results between AutoDock4 and Glide for this compound?
- Methodological Answer :
- Validation via cross-docking : Use a set of co-crystallized ligand-protein complexes (e.g., HIV protease) to assess pose reproducibility .
- Flexibility adjustments : In AutoDock4, enable side-chain flexibility for key residues; in Glide, apply torsional sampling and OPLS-AA force fields for energy optimization .
- Scoring function comparison : Compare empirical scoring in Glide (GlideScore) with AutoDock4’s hybrid empirical/force-field terms to identify consensus binding poses .
Q. What strategies optimize reaction yields for the sulfanyl acetamido linkage in this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency for sulfur-containing intermediates .
- Catalyst optimization : Use stoichiometric Cu(I) catalysts for thiol-ene "click" reactions to improve regioselectivity and reduce side products .
- Temperature control : Maintain reaction temperatures between 50–70°C to balance kinetics and thermal degradation risks .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Fragment-based variation : Systematically modify substituents (e.g., phenylcarbamoyl, benzoate esters) and assess bioactivity using in vitro assays (e.g., enzyme inhibition) .
- Computational pre-screening : Perform virtual screening with Glide or AutoDock4 to prioritize derivatives with favorable docking scores .
- Data contradiction analysis : Compare experimental IC₅₀ values with docking predictions to refine SAR models and identify outliers for further study .
Q. What experimental approaches assess the environmental fate of this compound in ecological studies?
- Methodological Answer :
- Environmental stability assays : Measure hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying pH conditions .
- Partitioning studies : Use shake-flask methods to determine octanol-water partition coefficients (log P) for bioaccumulation potential .
- Toxicity profiling : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) to establish EC₅₀ values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
